BenchChemオンラインストアへようこそ!

1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid

Orthogonal protecting group strategy Sequential deprotection Peptide mimetic synthesis

Choose this compound for its deliberate orthogonal protection: acid-labile Boc on piperidine, hydrogenolytic Cbz on α-amine. Unlike di-Boc analogs that deprotect simultaneously, this enables sequential functionalization—elaborate piperidine after TFA removal, then expose α-amine via H₂/Pd-C for coupling. Essential for DPP-4 inhibitor scaffolds (Alogliptin core) and CNS peptidomimetic libraries. Off-white solid, 97% purity, 0–8°C storage. Compatible with automated SPPS and parallel synthesis platforms.

Molecular Formula C19H26N2O6
Molecular Weight 378.4 g/mol
CAS No. 885270-27-9
Cat. No. B3163652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid
CAS885270-27-9
Molecular FormulaC19H26N2O6
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-7-10-19(13-21,15(22)23)20-16(24)26-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,24)(H,22,23)
InChIKeyWFJMNSIPYXEIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid (CAS 885270-27-9): Orthogonally Protected Piperidine Amino Acid Building Block for Medicinal Chemistry


1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid is a dual-protected quaternary α-amino acid building block in which the piperidine ring nitrogen carries a tert-butoxycarbonyl (Boc) group and the 3-amino substituent is protected as a benzyloxycarbonyl (Cbz) carbamate . The compound serves as a conformationally constrained intermediate for the construction of peptidomimetics, protease inhibitors, and CNS-targeted drug candidates, with commercial availability in purities ranging from 95% to 98% across multiple reputable suppliers .

Why Generic Substitution Fails: The Critical Role of Orthogonal Boc/Cbz Protection in 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid


Substituting 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid with a closely related analog—such as the di-Boc protected variant (1-Boc-3-Boc-amino-piperidine-3-carboxylic acid, CAS 368866-18-6) or the inverted Cbz/Boc regioisomer (3-Boc-amino-1-Cbz-piperidine-3-carboxylic acid, CAS 885270-31-5)—destroys the deliberate orthogonal protection strategy. The Boc group is acid-labile (TFA/DCM) while the Cbz group requires hydrogenolysis (H₂/Pd-C) or HBr/AcOH; neither condition affects the other protecting group [1]. In the di-Boc analog, both amino groups are simultaneously deprotected under acidic conditions, preventing sequential functionalization. In the inverted regioisomer, the piperidine nitrogen is Cbz-protected and the α-amino group is Boc-protected, which is suitable only when the synthetic route demands prior exposure of the α-amine. The specific Boc-on-piperidine/Cbz-on-α-amine arrangement of the target compound is tailored for medicinal chemistry sequences that require initial elaboration of the piperidine ring while keeping the α-amino group masked, as exemplified in patent disclosures of piperidine-3-carboxylic acid amide therapeutics [2].

Quantitative Differentiation Evidence for 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid: Comparator-Driven Proof Points


Sequential Deprotection Capability: Orthogonal Boc Acidolysis vs. Cbz Hydrogenolysis Yields

Under standard Boc-deprotection conditions (TFA/CH₂Cl₂ 1:1, 1–4 h, 25 °C), the Boc group on the piperidine nitrogen of the target compound is quantitatively removed (>95% conversion), while the Cbz group on the α-amino substituent remains intact (>95% stability). Subsequent Cbz cleavage is achieved by catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 1–12 h, 25 °C) with >90% yield, without affecting the deprotected piperidine amine [1]. In contrast, the di-Boc protected analog (1-Boc-3-Boc-amino-piperidine-3-carboxylic acid, CAS 368866-18-6) undergoes near-simultaneous removal of both Boc groups under the same acidic conditions, yielding a fully deprotected amino acid in a single step and forfeiting regioselective elaboration [1].

Orthogonal protecting group strategy Sequential deprotection Peptide mimetic synthesis

Purity Advantage: 98% Minimum Specification Outperforms Closest Di-Boc Analog

Commercially, 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid is supplied at a minimum purity of 98% (HPLC) by AK Scientific , whereas the structurally closest analog, 1-Boc-3-Boc-amino-piperidine-3-carboxylic acid (CAS 368866-18-6), is offered at 95% purity by the same supplier . This 3-percentage-point purity differential translates to a lower impurity burden (≤2% vs. ≤5%), reducing the need for pre-reaction purification and minimizing side-product formation in sensitive amide coupling or metal-catalyzed transformations.

Chemical purity specification Procurement quality control Building block reliability

Physical Form Reliability: Off-White Solid vs. Oily or Hygroscopic Analogs

The target compound is isolated and supplied as an off-white solid (Sigma-Aldrich, 96% purity) . In contrast, many unprotected or mono-protected piperidine-3-carboxylic acid derivatives (e.g., 3-amino-1-Boc-piperidine-3-carboxylic acid) are obtained as oils or hygroscopic solids that complicate accurate weighing and automated dispensing. A non-hygroscopic, free-flowing solid form is essential for reproducible stoichiometry in high-throughput parallel synthesis and solid-phase peptide assembly.

Physical form Automated dispensing Solid-phase synthesis

Synthetic Step Economy: Avoids Re-Protection Steps Required by Non-Orthogonal Analogs

In the synthesis of piperidine-3-carboxylic acid amide derivatives disclosed in patent WO20080214598, the orthogonal Boc/Cbz protection pattern allows direct elaboration of the piperidine nitrogen after Boc removal, while the Cbz-protected α-amine remains intact for late-stage coupling [1]. Using a non-orthogonal analog such as the di-Boc derivative would necessitate an additional re-protection step (e.g., Cbz introduction after Boc removal) to achieve the same intermediate, adding at least one synthetic step and an associated yield loss of typically 10–20% per step [2].

Synthetic efficiency Step economy Piperidine amino acid elaboration

Storage Stability: Defined Cold-Chain Requirement Ensures Lot-to-Lot Consistency

Suppliers specify long-term storage at 0–8 °C for the target compound , a practical cold-chain requirement that is readily met by standard laboratory refrigeration. This defined storage condition, combined with a non-hazardous classification and documented analytical release (COA, MSDS), provides assurance of chemical integrity over extended periods. Some closely related analogs lack explicit storage recommendations, introducing uncertainty in stability upon procurement.

Storage stability Cold-chain logistics Quality assurance

Optimal Application Scenarios for 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid (CAS 885270-27-9)


Stepwise Functionalization for Constrained Peptidomimetic Libraries

Medicinal chemists constructing libraries of piperidine-containing peptidomimetics can exploit the orthogonal Boc/Cbz protection to first elaborate the piperidine nitrogen (e.g., alkylation, sulfonylation, or reductive amination) after TFA-mediated Boc removal, while the Cbz-protected α-amine remains intact. Subsequent hydrogenolytic Cbz cleavage exposes the α-amino group for peptide coupling or amide formation, enabling a two-step divergent sequence from a single building block [1].

Intermediate for DPP-4 Inhibitor and Protease Inhibitor Analogs

The (R)-3-aminopiperidine scaffold, which can be accessed via selective deprotection and chiral resolution of the target compound, is a core structural element in DPP-4 inhibitors such as Alogliptin. The orthogonal protection strategy permits late-stage introduction of the (R)-3-amino group while avoiding racemization, a critical quality attribute in pharmaceutical intermediate supply [1].

Solid-Phase Peptide Synthesis (SPPS) with On-Resin Piperidine Elaboration

The solid physical form and high purity (98%) of the target compound facilitate its use in automated SPPS. After coupling the carboxylic acid to a resin-bound peptide chain, the Boc group can be selectively removed on-resin for further piperidine functionalization, while the Cbz group remains stable to the TFA cleavage conditions commonly used for resin release, allowing a final hydrogenolytic deprotection step in solution [1].

Combinatorial Chemistry and Parallel Synthesis Platforms

The defined off-white solid form, non-hazardous classification, and documented storage stability (0–8 °C) make this compound suitable for automated compound management systems and high-throughput parallel synthesis. The orthogonal protecting groups enable diversity-oriented synthesis where the piperidine ring and the α-amino group are independently diversified, maximizing scaffold exploration from a single intermediate [1].

Quote Request

Request a Quote for 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.